2-(Diethylamino)ethanol, also known as diethylethanolamine, is an organic compound with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol. It is classified as an aminoalcohol due to the presence of both amine and alcohol functional groups. This compound appears as a colorless liquid, is less dense than water, and has a flash point ranging from 103 to 140°F (39.4 to 60°C) . It is soluble in water and sensitive to moisture, slowly hydrolyzing in the presence of water .
Research indicates that metabolites of 2-(Diethylamino)ethanol include 2-(diethylamino)ethanol N-oxide and diethylaminoacetic acid. These metabolites may have biological significance, although specific studies on their pharmacological effects remain limited . The compound itself is known to be an irritant to the skin, eyes, and respiratory system, necessitating appropriate safety measures during handling .
The synthesis of 2-(Diethylamino)ethanol typically involves the reaction of diethylamine with ethylene oxide or ethylene chlorohydrin:
2-(Diethylamino)ethanol has diverse applications across various industries:
Studies have shown that 2-(Diethylamino)ethanol can absorb carbon dioxide from its environment, indicating potential applications in gas absorption technologies . Additionally, its reactivity with other chemicals highlights the importance of understanding its interactions for safe handling and application in industrial processes.
Several compounds share structural similarities with 2-(Diethylamino)ethanol. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Primary Use | Unique Features |
---|---|---|---|
Diethylamine | C₄H₁₁N | Intermediate in synthesis | Basic amine without alcohol functionality |
Ethanolamine | C₂H₇NO | Corrosion inhibitor | Contains only one amine group |
N,N-Diethylglycine | C₆H₁₃N | Pharmaceutical synthesis | Contains an additional carboxylic acid group |
Triethanolamine | C₆H₁₅N₃O₃ | Emulsifier, surfactant | Contains three hydroxyl groups |
While all these compounds serve various industrial and pharmaceutical roles, 2-(Diethylamino)ethanol's unique combination of amine and alcohol functionalities makes it particularly versatile for applications requiring both basicity and solubility.
Commercial manufacture of 2-(Diethylamino)ethanol is dominated by the direct condensation of Diethylamine with Ethylene oxide in the liquid phase. Ethylene oxide is introduced continuously into an excess of Diethylamine; the reaction is highly exothermic and is therefore carried out in tubular reactors equipped with water-cooled jackets to maintain temperatures between forty and one-hundred-fifty degrees Celsius [1] [2].
A representative continuous process (Patent CN102126966B) feeds pre-heated Diethylamine and Ethylene oxide in a molar ratio of approximately five-to-one through a two-metre stainless-steel tubular reactor. Zinc chloride or potassium hydroxide, added at 0.1 to 2.0 percent by mass of the reactants, accelerates ring-opening of Ethylene oxide. At fifty degrees Celsius the conversion of Ethylene oxide reaches ninety-eight percent with twenty-eight percent product in the reactor effluent; raising the Ethylene oxide feed to four equivalents doubles product concentration to forty-nine percent while maintaining selectivity above ninety-five percent [2].
Japanese Patent 1-157938 reports a recycle process in which the product itself serves as heat-transfer medium; operating at one-hundred-thirty to one-hundred-fifty degrees Celsius and a Diethylamine : Ethylene oxide ratio near two-to-one, isolated yield of 2-(Diethylamino)ethanol reaches ninety-nine percent after fractional distillation [2] [3].
An alternative industrial route generates Ethylene oxide in situ by dehydrohalogenation of 2-Chloroethanol with Sodium hydroxide at about one-hundred-five degrees Celsius; the freshly formed Ethylene oxide is sparged into liquid Diethylamine, giving comparable yields after vacuum distillation [4].
Recent developments apply micro-channel reactors. Patent CN104725243A describes feeding Diethylamine and Ethylene oxide through parallel stainless-steel micro-channels (internal diameter below two millimetres) at sixty degrees Celsius. Heat removal is instantaneous and residence time is shortened to a few seconds, limiting by-products and enabling space–time-yields exceeding three kilograms litre-¹ hour-¹ [5].
Process source | Reactor type | Catalyst (mass %) | Temperature (°C) | Diethylamine : Ethylene oxide (mol : mol) | Conversion of Ethylene oxide (%) | Selectivity to product (%) | Isolated yield (%) |
---|---|---|---|---|---|---|---|
CN102126966B, Ex. 2 [2] | Jacketed tubular | Zinc chloride 0.8 | 50 | 2 : 1 | 98 | 95 | 49 (one-pass) |
Japanese 1-157938 [3] | Recycle loop reactor | None | 130–150 | 1.5–3 : 1 | >99 | 99 | 99.4 |
In-situ Ethylene oxide route [4] | Stirred tank | Sodium hydroxide (stoichiometric) | 105 | Excess Diethylamine | 93 | 91 | 90 |
Micro-channel (CN104725243A) [5] | Multi-channel plate | Potassium hydroxide 0.5 | 60 | 3 : 1 | 99 | 96 | 96 |
Small-scale synthesis follows the same ring-opening principle but is commonly executed in a glass round-bottom flask fitted with an ice-salt condenser. Dry Diethylamine (one-hundred millimoles) is stirred in Toluene under nitrogen at five degrees Celsius while Ethylene oxide gas (twenty millimoles) is bubbled in over thirty minutes. The mixture is then warmed to forty degrees Celsius for two hours. Crude yield after solvent removal is eighty-two percent; purity exceeds ninety-five percent after fractional distillation at eight millibars and ninety-five degrees Celsius [1].
Where Ethylene oxide is unavailable, 2-Chloroethanol is an effective alkylating agent. A reflux mixture of Diethylamine and 2-Chloroethanol (molar ratio two-to-one) in Ethanol with Sodium carbonate affords the product in sixty-five percent yield after eight hours; the route suffers from competing formation of quaternary ammonium salts and therefore requires chromatographic polish [6].
Catalytic trans-hydroxyethylation using Ethylene carbonate and Diethylamine (molar ratio one-to-one) in the presence of Tris-triphenylphosphine-ruthenium dichloride at one-hundred-twenty-degrees Celsius delivers ninety-eight percent conversion and ninety-two percent selectivity within two and-a-half hours (United States Patent 4 745 190, quoted in CN102126966B) [2].
Laboratory procedure | Reagent ratio (mol) | Catalyst / base | Time (h) | Crude yield (%) | Key remarks |
---|---|---|---|---|---|
Ethylene oxide bubbling [1] | 1 : 0.2 | None | 2 | 82 | Mild, needs gas handling |
2-Chloroethanol substitution [6] | 1 : 0.5 | Sodium carbonate | 8 | 65 | Side quaternisation |
Ethylene carbonate catalytic process [2] | 1 : 1 | Tris-triphenylphosphine-ruthenium dichloride (0.5 mol %) | 2.5 | 92 | Expensive catalyst |
Industrial and laboratory streams are first stripped of low-boiling amines and water under atmospheric pressure, followed by vacuum distillation through a sixteen-plate column. Pure 2-(Diethylamino)ethanol distils at one-hundred-sixty-one degrees Celsius under one-atmosphere or at ninety-five degrees Celsius under eight millibars; the cut is collected until the refractive index at twenty degrees Celsius stabilises at 1.441 [7] [8]. Residual colour bodies are removed by passing the material over activated alumina then filtering through a one-micrometre cartridge.
Quality release relies on the following determinations:
Flammable;Corrosive;Irritant